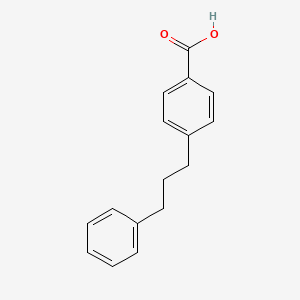

4-(3-Phenylpropyl)benzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(3-Phenylpropyl)benzoic acid is a useful research compound. Its molecular formula is C16H16O2 and its molecular weight is 240.30 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

4-(3-Phenylpropyl)benzoic acid has been investigated for its potential therapeutic effects:

- Anticancer Activity : Research indicates that derivatives of benzoic acid can exhibit anticancer properties. Studies have shown that compounds with similar structures can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. For instance, compounds targeting polyamine metabolism have demonstrated effectiveness in reducing the growth of pancreatic cancer cells .

- Antimicrobial Properties : The compound's structural characteristics suggest potential antimicrobial activity. Similar benzoic acid derivatives have been shown to inhibit bacterial growth, making them candidates for developing new antimicrobial agents .

Materials Science Applications

In materials science, this compound is explored for its role in the development of advanced materials:

- Polymer Chemistry : The compound can act as a monomer or additive in polymer synthesis. Its ability to influence thermal and mechanical properties makes it valuable in creating polymers with enhanced performance characteristics .

- Liquid Crystals : Due to its molecular structure, it may serve as a liquid crystal precursor. Liquid crystals are essential in display technologies and other optical applications. Research into similar compounds has indicated their utility in forming stable liquid crystal phases under various conditions .

Environmental Applications

The environmental implications of this compound are also noteworthy:

- Biodegradation Studies : Understanding the degradation pathways of such compounds is crucial for assessing their environmental impact. Research on related benzoic acids has highlighted the importance of microbial degradation in mitigating pollution from aromatic compounds .

Case Studies and Research Findings

- Anticancer Research :

- Polymer Development :

- Environmental Impact Assessment :

Analyse Chemischer Reaktionen

Esterification and Amidation Reactions

The carboxylic acid group undergoes esterification and amidation, key reactions for modifying solubility or biological activity.

Reagents and Conditions

-

Esterification : Methanol or ethanol with acid catalysts (e.g., H<sub>2</sub>SO<sub>4</sub>) under reflux (110–120°C, 4–6 hrs) .

-

Amidation : Thionyl chloride (SOCl<sub>2</sub>) to form an acyl chloride intermediate, followed by reaction with amines (e.g., NH<sub>3</sub>, alkylamines).

Key Products

Reduction Reactions

The carboxylic acid group can be reduced to a primary alcohol or aldehyde.

Reagents and Conditions

-

Lithium Aluminum Hydride (LiAlH<sub>4</sub>) : Reduces -COOH to -CH<sub>2</sub>OH in anhydrous THF (0°C to reflux) .

-

Borane-Tetrahydrofuran (BH<sub>3</sub>-THF) : Selective reduction under milder conditions (25°C, 2 hrs).

Key Products

| Reducing Agent | Product | Yield (%) | Selectivity | Source |

|---|---|---|---|---|

| LiAlH<sub>4</sub> | 4-(3-Phenylpropyl)benzyl alcohol | 90 | High | |

| BH<sub>3</sub>-THF | 4-(3-Phenylpropyl)benzaldehyde | 65 | Moderate |

Electrophilic Aromatic Substitution (EAS)

The aromatic ring undergoes nitration, sulfonation, or halogenation, with regioselectivity influenced by the electron-donating 3-phenylpropyl group.

Reagents and Conditions

-

Nitration : HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> at 50°C, favoring meta/para positions .

-

Bromination : Br<sub>2</sub>/FeBr<sub>3</sub> in CH<sub>2</sub>Cl<sub>2</sub> (0°C, 1 hr) .

Key Products

Oxidation Reactions

The alkyl chain or aromatic ring can undergo oxidation under controlled conditions.

Reagents and Conditions

-

KMnO<sub>4</sub>/H<sub>2</sub>O : Oxidizes the propyl chain to a carboxylic acid (80°C, 6 hrs) .

-

m-CPBA : Epoxidizes double bonds in the alkyl chain (if present).

Key Products

| Oxidizing Agent | Product | Yield (%) | Source |

|---|---|---|---|

| KMnO<sub>4</sub> | 4-(3-Phenylpropanoic acid)benzoic acid | 60 | |

| m-CPBA | Epoxide derivative | 55 |

Decarboxylation

Thermal or catalytic decarboxylation removes the carboxylic acid group, generating toluene derivatives.

Reagents and Conditions

-

Cu/Quinoline : Heated to 200°C under N<sub>2</sub> atmosphere .

-

Microwave Irradiation : Accelerates decarboxylation (150°C, 20 mins).

Key Products

| Method | Product | Yield (%) | Source |

|---|---|---|---|

| Cu/Quinoline | 3-Phenylpropylbenzene | 82 | |

| Microwave Irradiation | 3-Phenylpropylbenzene | 88 |

Biological Activity and Derivatives

Derivatives of 4-(3-phenylpropyl)benzoic acid exhibit notable bioactivity:

Eigenschaften

CAS-Nummer |

6337-66-2 |

|---|---|

Molekularformel |

C16H16O2 |

Molekulargewicht |

240.30 g/mol |

IUPAC-Name |

4-(3-phenylpropyl)benzoic acid |

InChI |

InChI=1S/C16H16O2/c17-16(18)15-11-9-14(10-12-15)8-4-7-13-5-2-1-3-6-13/h1-3,5-6,9-12H,4,7-8H2,(H,17,18) |

InChI-Schlüssel |

LUCNGOVVTMVUGW-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)CCCC2=CC=C(C=C2)C(=O)O |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.